molecular formula C12H13NO4 B1268409 4-(4-Acetylanilino)-4-oxobutanoic acid CAS No. 62134-55-8

4-(4-Acetylanilino)-4-oxobutanoic acid

Cat. No.: B1268409
CAS No.: 62134-55-8
M. Wt: 235.24 g/mol
InChI Key: HLGOIZJQTLJRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Acetylanilino)-4-oxobutanoic acid is a chemical compound with the molecular formula C12H13NO4.

Preparation Methods

The synthesis of 4-(4-Acetylanilino)-4-oxobutanoic acid typically involves the reaction of 4-acetylaniline with succinic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as pyridine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Chemical Reactions Analysis

4-(4-Acetylanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the acetyl group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Acetylanilino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Acetylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate specific cellular processes .

Comparison with Similar Compounds

4-(4-Acetylanilino)-4-oxobutanoic acid can be compared with other similar compounds, such as:

    4-(4-Acetylanilino)-4-oxo-2-butenoic acid: This compound has a similar structure but differs in the position of the double bond.

    N-(4-acetylphenyl)-2-chloroacetamide: This compound has a similar acetylphenyl group but contains a chloroacetamide moiety instead of the oxobutanoic acid group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-acetylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGOIZJQTLJRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342002
Record name 4-(4-Acetylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62134-55-8
Record name 4-(4-Acetylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.